molecular formula C15H19NO2 B14371723 2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile CAS No. 90167-06-9

2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile

Cat. No.: B14371723
CAS No.: 90167-06-9
M. Wt: 245.32 g/mol
InChI Key: STZGVYOTWFQMES-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a methoxymethyl group, a phenyl ring substituted with a 2-methylpropoxy group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of a methoxymethyl-substituted phenyl compound with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxymethyl and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

90167-06-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C15H19NO2/c1-12(2)10-18-15-6-4-13(5-7-15)8-14(9-16)11-17-3/h4-8,12H,10-11H2,1-3H3

InChI Key

STZGVYOTWFQMES-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C(COC)C#N

Origin of Product

United States

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